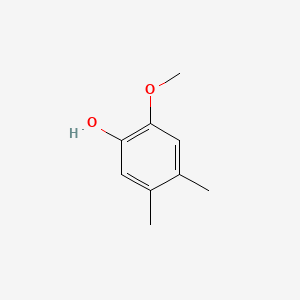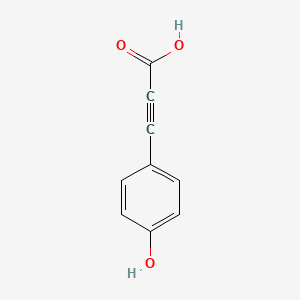
3-(4-hydroxyphenyl)prop-2-ynoic Acid
Vue d'ensemble
Description
3-(4-hydroxyphenyl)prop-2-ynoic Acid, also known as p-Hydroxycinnamic acid, is a 2-hydroxy monocarboxylic acid . It is an acrylic acid in which the hydrogen at position 2 is substituted by a hydroxy group and a hydrogen at position 3 is substituted by a 4-hydroxyphenyl group .
Synthesis Analysis
The synthesis of 3-(4-hydroxyphenyl)prop-2-ynoic Acid involves a biosynthetic sequence originating from 4-coumaric acid . Another method involves chemical synthesis, as seen in the creation of a phenyl-conjugated oligoene dye .Molecular Structure Analysis
The molecular formula of 3-(4-hydroxyphenyl)prop-2-ynoic Acid is C9H8O3 . The InChI code is 1S/C9H6O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,(H,11,12) .Physical And Chemical Properties Analysis
3-(4-hydroxyphenyl)prop-2-ynoic Acid has a molar mass of 164.16 . It has a density of 1.1403 (rough estimate), a melting point of 214°C (dec.) (lit.), a boiling point of 231.61°C (rough estimate), and a flash point of 167.2°C . It is soluble in methanol, ethanol, DMSO, and other organic solvents .Applications De Recherche Scientifique
Hydrogel Formation
3-(4-Hydroxyphenyl)propionic acid can be used to derive hydrogel based on chitosan, gelatin or poly (ethylene glycol) . Hydrogels have a wide range of applications in the field of biomedicine, particularly in drug delivery systems, tissue engineering and wound healing.
Synthesis of Bolaamphiphiles
This compound can also be used to synthesize novel symmetric and asymmetric bolaamphiphiles . Bolaamphiphiles are a type of amphiphilic compound (a compound containing both hydrophilic and hydrophobic parts) that have potential applications in areas such as drug delivery, gene transfection, and as emulsifying agents.
Acyl Donor for Enzymatic Synthesis
3-(4-Hydroxyphenyl)propionic acid can act as an acyl donor for the enzymatic synthesis of sugar alcohol esters . These esters have potential uses in the food industry as low-calorie sweeteners and in the pharmaceutical industry as drug delivery agents.
Mécanisme D'action
Target of Action
It is known to be a major microbial metabolite of procyanidin a2 .
Mode of Action
It has been shown to suppress macrophage foam cell formation . This suggests that it may interact with cellular targets involved in lipid metabolism and inflammation.
Biochemical Pathways
The compound appears to influence the pathways involved in lipid metabolism and inflammation. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 . It also lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells . Furthermore, it restricts the ox-LDL-induced cellular oxidative stress and inflammation via nuclear factor kappa-B pathways .
Pharmacokinetics
Its molecular weight of 16214 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound inhibits the conversion of macrophages into foam cells by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This could potentially have therapeutic implications for conditions such as atherosclerosis.
Safety and Hazards
Orientations Futures
3-(4-hydroxyphenyl)prop-2-ynoic Acid has potential applications in the pharmaceutical and perfumery industries . Research is ongoing into its potential use as a glucose-lowering agent in Type 2 diabetes mellitus therapy . Further studies are needed to fully understand its potential applications and mechanisms of action.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULQDAIEXRSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443940 | |
| Record name | (4-hydroxyphenyl)propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)prop-2-ynoic Acid | |
CAS RN |
78589-65-8 | |
| Record name | (4-hydroxyphenyl)propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




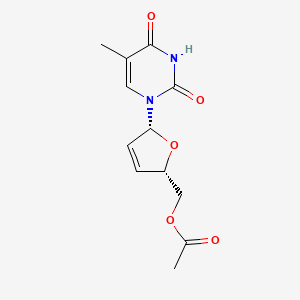
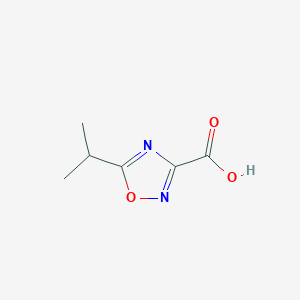




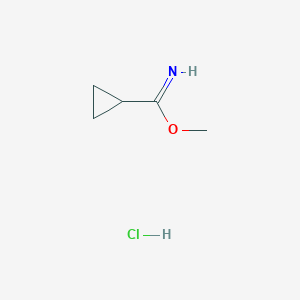

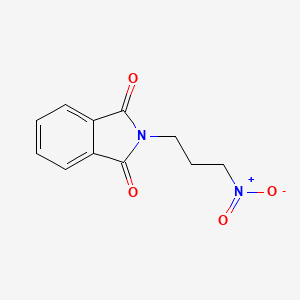
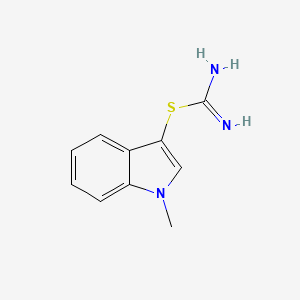
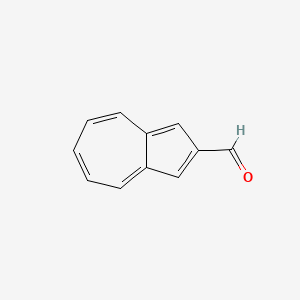
![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)
